3-(3-Fluorobenzoyl)-1H-pyrrole
Description
Significance of the Pyrrole (B145914) Scaffold in Natural Products and Synthetic Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. ijsr.netsci-hub.se Its structure is a fundamental component of numerous vital natural products, most notably the porphyrin ring system which forms the core of heme (responsible for oxygen transport in blood), chlorophylls (B1240455) (essential for photosynthesis), and vitamin B12. sci-hub.sefluorochem.co.uksmolecule.com The inherent aromaticity and electron-rich nature of the pyrrole nucleus make it highly reactive towards electrophiles, yet stable, providing a versatile platform for synthetic modifications. sci-hub.seorganic-chemistry.org
In synthetic chemistry, the pyrrole scaffold is considered a "privileged structure," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility has led to its incorporation into a vast array of pharmaceuticals demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. smolecule.comontosight.ai Its utility extends to materials science, where pyrrole derivatives are used to create conductive polymers and advanced materials for electronics. ijsr.net The development of robust synthetic methods, such as the Paal-Knorr and Knorr pyrrole syntheses, has made a diverse range of substituted pyrroles readily accessible for research and development. sci-hub.sefluorochem.co.uk
Impact of Fluorine Substitution on Organic Compounds in Medicinal Chemistry and Agrochemicals
The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in modern drug design and agrochemical development. scirp.orgehu.es Although fluorine is only slightly larger than hydrogen, its extreme electronegativity significantly alters the electronic properties of a molecule. scirp.org This substitution can have profound and often beneficial effects on a compound's physicochemical and biological properties.
Key impacts of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes like the cytochrome P450 family. This can block metabolically vulnerable sites, prolonging a drug's half-life and improving its bioavailability. scirp.orggoogle.com
Modulation of Lipophilicity: Fluorine substitution can alter a compound's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, and membrane permeability. Introducing fluorine to an aromatic ring generally increases lipophilicity, which can improve binding to hydrophobic pockets in target proteins. google.comcdnsciencepub.com
Altered Acidity/Basicity (pKa): As the most electronegative element, fluorine can lower the pKa of nearby acidic or basic functional groups. This modification can influence a drug's ionization state, solubility, and its ability to interact with biological targets. scirp.orgnih.gov
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including dipole-dipole interactions and sometimes hydrogen bonding. These interactions can lead to a higher binding affinity and increased potency of the drug candidate. scirp.orgnih.gov
Approximately 15-20% of all pharmaceuticals and agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this element in chemical design. ehu.es
Overview of Fluorinated Pyrroles: Historical Context and Emerging Research Avenues
The combination of the biologically significant pyrrole scaffold with the unique properties of fluorine has created a rich field of research. The synthesis of fluorinated pyrroles, however, can be challenging due to the high reactivity of the pyrrole ring, which is prone to polymerization under strongly acidic or oxidizing conditions often used in fluorination reactions. tandfonline.comnih.gov
Historically, the direct fluorination of the pyrrole ring often resulted in low yields or the formation of poly-fluorinated products. tandfonline.comnih.gov Modern synthetic chemistry has overcome many of these hurdles. Methodologies have been developed that involve:
Direct fluorination of pre-functionalized or N-protected pyrroles using milder electrophilic fluorinating agents like Selectfluor™. nih.govlibretexts.org
Building the ring from fluorinated precursors , such as the Barton-Zard reaction using β-fluoro-β-nitrostyrenes. libretexts.org
Cycloaddition reactions that form the fluorinated pyrrole ring in a single, efficient step. tandfonline.com
Current research is focused on synthesizing novel fluorinated pyrrole derivatives for various applications. In medicinal chemistry, these compounds are being investigated as selective enzyme inhibitors, anticancer agents, and antimicrobials. thieme-connect.com For example, fluorinated pyrrole derivatives have been synthesized and evaluated as inhibitors of Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and as potential antiviral agents. nih.gov The ability to precisely place fluorine atoms on the pyrrole ring or on substituents allows chemists to fine-tune the molecule's properties for specific biological targets.
Research Rationale for Investigating 3-(3-Fluorobenzoyl)-1H-pyrrole
The specific investigation of this compound is driven by a logical combination of established medicinal chemistry principles. The compound merges two key pharmacophores: the 3-aroylpyrrole core and a meta-substituted fluorobenzoyl group.
The 3-Aroylpyrrole Core: This structural motif is a known component in biologically active molecules. For instance, derivatives of 3-aroylpyrroles have been synthesized and evaluated for potent activity against cancer cells and as inhibitors of key enzymes in inflammatory pathways. researchgate.netrsc.org The ketone linker provides a rigid connection between the two aromatic rings, which can be crucial for precise orientation within a protein's binding site. Synthesis of these compounds is often achieved via Friedel-Crafts acylation of an N-protected pyrrole, which directs the aroyl group to the 3-position. cdnsciencepub.com
The 3-Fluorobenzoyl Moiety: The placement of a fluorine atom at the meta-position of the benzoyl ring is a strategic choice. This substitution pattern is found in various pharmacologically active compounds. For example, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. tandfonline.com The meta-fluorine can influence the molecule's conformation and electronic distribution, potentially enhancing target binding and improving pharmacokinetic properties like metabolic stability without adding significant steric bulk. scirp.orgnih.gov
Therefore, the research rationale for investigating this compound is based on its potential as a versatile synthetic intermediate and a core structure for new drug candidates. By synthesizing this compound, researchers can create a foundational building block for a library of more complex molecules. These new derivatives can then be screened for a wide range of biological activities, leveraging the known potential of the 3-aroylpyrrole scaffold and the beneficial modulating effects of the 3-fluorobenzoyl group.
Compound Data
While detailed experimental findings for this compound are not widely published in peer-reviewed literature, its chemical properties can be predicted based on established synthetic routes and spectroscopic data from analogous compounds.
Table 1: Probable Synthetic Approach
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1. Protection | N-Protection | Pyrrole, NaH, then Phenylsulfonyl chloride (PhSO₂Cl) or Triisopropylsilyl chloride (TIPSCl) | To prevent side reactions and direct the subsequent acylation to the C3 position. |
| 2. Acylation | Friedel-Crafts Acylation | 1-(Protected)-pyrrole, 3-Fluorobenzoyl chloride, AlCl₃ (Lewis Acid Catalyst) | Introduction of the 3-fluorobenzoyl group at the electron-rich 3-position of the pyrrole ring. organic-chemistry.org |
| 3. Deprotection | Hydrolysis | NaOH (aq) or TBAF | Removal of the protecting group (e.g., phenylsulfonyl or TIPS) to yield the final product. |
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Pyrrole N-H | δ 10-12 ppm (broad singlet) | Typical for N-H proton in pyrroles. |
| Pyrrole ring protons | δ 6.5-7.5 ppm (multiplets) | Protons on the electron-rich pyrrole ring. | |
| Fluorobenzoyl ring protons | δ 7.2-7.8 ppm (multiplets) | Aromatic protons with splitting patterns influenced by the meta-fluorine substituent. tandfonline.com | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ ~190 ppm | Characteristic shift for a ketone carbonyl carbon between two aromatic rings. |
| Pyrrole ring carbons | δ 110-135 ppm | Typical range for carbons in the pyrrole ring. | |
| Fluorobenzoyl ring carbons | δ 115-165 ppm (with C-F coupling) | Aromatic carbons with the carbon directly bonded to fluorine showing a large ¹JCF coupling constant. tandfonline.com | |
| IR Spectroscopy | N-H stretch | ~3300 cm⁻¹ (broad) | Characteristic of the N-H bond in the pyrrole ring. |
| C=O stretch | ~1640-1660 cm⁻¹ (strong) | Typical for an aryl ketone, indicating the benzoyl group. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICLSIXTYMHPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587523 | |
| Record name | (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-64-1 | |
| Record name | (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 3 3 Fluorobenzoyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-(3-Fluorobenzoyl)-1H-pyrrole. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound displays characteristic signals for both the pyrrole (B145914) and the 3-fluorobenzoyl moieties. The protons on the pyrrole ring typically appear as multiplets due to spin-spin coupling. The protons of the 3-fluorobenzoyl group also exhibit distinct signals, with their chemical shifts and coupling patterns influenced by the fluorine substituent.
A related compound, 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid, shows signals for the pyrrole protons and the aromatic protons of the fluorobenzoyl group in the ¹H NMR spectrum (run in DMSO-d₆). sunderland.ac.uk The pyrrole protons appear as multiplets around δ 7.11 ppm and δ 7.56 ppm. sunderland.ac.uk The aromatic protons of the 3-fluorobenzoyl group are observed as multiplets in the region of δ 7.45-7.64 ppm. sunderland.ac.uk The NH proton of the pyrrole ring gives a broad singlet at approximately δ 12.60 ppm. sunderland.ac.uk
For a similar structure, 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde, the protons of the 3-fluorobenzyl group appear as multiplets between δ 7.00 and δ 7.41 ppm. mdpi.com
Table 1: Representative ¹H NMR Data for Compounds with Similar Structural Motifs
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid | Pyrrole-H | 7.11 | m | sunderland.ac.uk |
| Pyrrole-H | 7.56 | dd | sunderland.ac.uk | |
| Ar-H | 7.45-7.50 | m | sunderland.ac.uk | |
| Ar-H | 7.52-7.55 | m | sunderland.ac.uk | |
| Ar-H | 7.57-7.64 | m | sunderland.ac.uk | |
| NH | 12.60 | s (br) | sunderland.ac.uk | |
| 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | Ar-H | 7.00 | d | mdpi.com |
| Ar-H | 7.07-7.11 | m | mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities
The ¹³C NMR spectrum provides information on all the carbon atoms in this compound. The carbonyl carbon of the benzoyl group is typically observed at a downfield chemical shift. The carbon atoms of the pyrrole ring and the 3-fluorobenzoyl ring appear in the aromatic region, with the carbons directly bonded to the fluorine atom showing characteristic splitting due to C-F coupling.
In the ¹³C NMR spectrum of the related 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid (in DMSO-d₆), a range of signals is observed. sunderland.ac.uk The carbon atoms of the pyrrole ring and the aromatic ring appear between δ 115.1 and δ 141.7 ppm. sunderland.ac.uk The carbonyl carbon is found at δ 185.1 ppm, and the carboxylic acid carbon at δ 161.7 ppm. sunderland.ac.uk The carbon atom attached to the fluorine shows a large coupling constant (d, JC-F = 247.0 Hz) in a similar 2-fluorobenzoyl derivative, a characteristic feature for fluorinated aromatic compounds. sunderland.ac.uk
Table 2: Representative ¹³C NMR Data for a Similar Compound: 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic/Pyrrole Carbons | 115.1-141.7 | sunderland.ac.uk |
| Carboxylic Acid Carbon | 161.7 | sunderland.ac.uk |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine environment in the molecule. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the benzoyl ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid, the ¹⁹F NMR spectrum (in DMSO-d₆) shows a signal at δ -112.3 ppm. sunderland.ac.uk This value is within the typical range for fluorobenzene (B45895) derivatives. slideshare.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Assignments
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the complete structure of this compound.
COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the pyrrole and benzoyl rings. libretexts.org
HMQC (or HSQC) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. libretexts.orgresearchgate.net
HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connection between the pyrrole ring, the carbonyl group, and the 3-fluorobenzoyl ring. libretexts.orgresearchgate.net For instance, an HMBC correlation would be expected between the protons on the pyrrole ring and the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Analysis
The IR spectrum of this compound provides key information about the functional groups present in the molecule. The most prominent absorption bands are expected to be the N-H stretching vibration of the pyrrole ring and the C=O stretching vibration of the ketone.
N-H Stretch: A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹ for the N-H stretch of the pyrrole ring. sunderland.ac.uk
C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ for the carbonyl (C=O) stretching vibration of the benzoyl ketone. sunderland.ac.uklibretexts.org
C-F Stretch: The C-F stretching vibration for the fluorobenzoyl group usually appears in the region of 1250-1000 cm⁻¹.
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are typically seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. researchgate.net
For the related compound 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid, IR absorptions were observed at 3238 cm⁻¹ (N-H stretch) and 1692 and 1613 cm⁻¹ (carbonyl and/or other stretches). sunderland.ac.uk
Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretch | 3200-3400 |
| Ketone C=O | Stretch | 1630-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which helps to confirm its structure. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the elemental composition.
The expected molecular ion peak [M]⁺ for this compound (C₁₁H₈FNO) would correspond to a mass-to-charge ratio (m/z) of approximately 189.0586. The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl group and the pyrrole ring, leading to characteristic fragment ions. For example, a fragment corresponding to the 3-fluorobenzoyl cation (m/z 123) would be anticipated.
For the similar compound 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid, the [M+H]⁺ ion was observed at m/z 235.2 in the mass spectrum. sunderland.ac.uk
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(3-Fluorobenzoyl)-1H-pyrrole-2-carboxylic acid |
| 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule with high accuracy. This precision allows for the calculation of the elemental formula of a compound, providing definitive confirmation of its chemical identity. For this compound, with the molecular formula C₁₁H₈FNO, HRMS analysis would measure the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.
While specific experimental HRMS data for this compound is not detailed in the surveyed literature, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification. The technique is routinely applied in the characterization of new pyrrole derivatives. rsc.orgnih.gov For instance, HRMS has been used to confirm the composition of various substituted benzoyl-pyrrole compounds synthesized for medicinal chemistry research. rsc.orgnih.gov
| Parameter | Value |
| Molecular Formula | C₁₁H₈FNO |
| Calculated Exact Mass [M] | 201.05902 u |
| Calculated m/z for [M+H]⁺ | 202.06685 u |
| Calculated m/z for [M+Na]⁺ | 224.04879 u |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The structure of this compound contains multiple groups capable of absorbing UV light, known as chromophores. vscht.cz These include the pyrrole ring, the benzene (B151609) ring, and the carbonyl group (C=O).
The conjugation between the fluorobenzoyl group and the pyrrole ring creates an extended π-electron system, which is expected to result in characteristic absorption bands. The primary electronic transitions anticipated for this molecule are π→π* transitions, associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the C=C bonds, and n→π* transitions, involving the non-bonding electrons of the oxygen atom in the carbonyl group. vscht.cz Studies on related pyrrole derivatives often utilize ethanol (B145695) as a solvent for UV-Vis analysis. sunderland.ac.ukwhiterose.ac.uk While a specific spectrum for this compound is not available, related structures such as N, N-bis (1H-pyrrole-2yl) methylene (B1212753) naphthalene-2, 3-diamine show distinct absorption peaks corresponding to their electronic structures. researchgate.net
| Chromophore | Expected Electronic Transition | Approximate Wavelength Region |
| Pyrrole Ring | π → π | Ultraviolet (190-380 nm) vscht.cz |
| Fluorobenzoyl Group | π → π | Ultraviolet (190-380 nm) vscht.cz |
| Carbonyl Group (C=O) | n → π* | Ultraviolet (near visible) vscht.cz |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A successful analysis of this compound would require the growth of a high-quality single crystal. Although a crystal structure for this specific compound has not been published in the reviewed sources, analysis of structurally similar molecules provides insight into the expected findings. For example, X-ray diffraction studies on other pyrrole derivatives have been conducted to determine their molecular geometry. mdpi.comresearchgate.net A key structural parameter of interest would be the dihedral angle between the plane of the pyrrole ring and the plane of the 3-fluorobenzoyl group, which dictates the degree of electronic conjugation and steric hindrance between the two moieties. researchgate.net The crystal structure of a related ERK5 inhibitor revealed that the pyrrole NH forms crucial hydrogen bonds in its binding site. sunderland.ac.uk
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates | Provides the precise 3D position of each atom in the molecule. |
| Bond Lengths & Angles | Confirms the connectivity and geometry of the molecule. |
| Dihedral Angles | Describes the conformation and orientation of different parts of the molecule. |
| Intermolecular Interactions | Reveals how molecules are arranged and interact within the crystal. researchgate.netmdpi.com |
Reactivity and Chemical Transformations of 3 3 Fluorobenzoyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring, being an electron-rich aromatic system, is inherently susceptible to electrophilic aromatic substitution. However, the presence of the deactivating benzoyl group at the C-3 position significantly influences the regioselectivity of these reactions. The acyl group withdraws electron density from the pyrrole ring, making it less reactive than unsubstituted pyrrole. This deactivation, coupled with steric hindrance, directs incoming electrophiles primarily to the C-5 and C-4 positions.
Studies on 3-benzoylpyrroles have demonstrated this directing effect in various electrophilic substitution reactions. For instance, halogenation and Friedel-Crafts alkylation reactions have been shown to yield substituted products. cdnsciencepub.com
| Reaction | Reagent | Major Product(s) | Reference |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 4-Benzoyl-2-chloropyrrole | cdnsciencepub.com |
| Iodination | Iodic acid/Iodine | 4-Benzoyl-2-iodopyrrole | cdnsciencepub.com |
| Isopropylation | Isopropyl chloride/AlCl₃ | 4-Benzoyl-2-isopropylpyrrole and 3-Benzoyl-2-isopropylpyrrole | cdnsciencepub.com |
Table 1: Examples of Electrophilic Substitution on 3-Benzoylpyrrole
It is important to note that while the 3-benzoyl group generally directs substitution to the remaining open positions, the specific reaction conditions and the nature of the electrophile can influence the product distribution. For example, in the isopropylation of 3-benzoylpyrrole, a mixture of the 2,4- and 2,3-disubstituted products is obtained. cdnsciencepub.com Nitration of 3-acylpyrroles can be more complex, sometimes leading to a mixture of isomers and significant degradation of the starting material. cdnsciencepub.comoup.com The Vilsmeier-Haack reaction, a common method for formylation of electron-rich heterocycles, is also a potential electrophilic substitution reaction for this scaffold. wikipedia.orgtcichemicals.com
Reactions at the Carbonyl Group of the Benzoyl Moiety
The carbonyl group of the benzoyl moiety in 3-(3-Fluorobenzoyl)-1H-pyrrole is a key site for a variety of chemical transformations, characteristic of ketones. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.
Common reactions at the carbonyl group include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a methylene (B1212753) group (-CH₂-) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although the conditions for these reactions must be chosen carefully to avoid degradation of the pyrrole ring.
Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl to form tertiary alcohols. The Wittig reaction, employing phosphorus ylides, can be used to convert the carbonyl group into an alkene.
Condensation Reactions: The carbonyl group can undergo condensation reactions with amines and their derivatives to form imines or hydrazones. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding hydrazone, which can then undergo further cyclization reactions. researchgate.net
| Reaction Type | Reagent | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Nucleophilic Addition | Grignard Reagent (RMgX) | Tertiary Alcohol |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Condensation | Hydrazine (H₂NNH₂) | Hydrazone |
Table 2: Representative Reactions at the Carbonyl Group
Modifications of the Fluorophenyl Substituent
The 3-fluorophenyl group offers another avenue for structural modification, primarily through reactions targeting the aromatic ring or the fluorine atom.
Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom, being a halogen, can potentially be displaced by strong nucleophiles. However, nucleophilic aromatic substitution on an unactivated aryl fluoride (B91410) is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the fluorine atom. libretexts.orgmasterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach for modifying the fluorophenyl ring involves palladium-catalyzed cross-coupling reactions. Although the C-F bond is generally less reactive in these reactions compared to C-Cl, C-Br, or C-I bonds, under specific catalytic conditions, it can be activated for coupling. mdpi.com Reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination could potentially be employed to introduce new aryl, alkyl, or amino groups, respectively. These transformations would require the conversion of the C-F bond to a more reactive group like a triflate or the use of specialized catalyst systems designed for C-F activation.
Derivatization Strategies for Medicinal Chemistry Applications
The scaffold of This compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Derivatization strategies often focus on introducing additional functional groups or constructing fused heterocyclic systems to explore new chemical space and modulate biological activity.
Introduction of Additional Functional Groups
The introduction of diverse functional groups onto the core structure can be achieved through the reactions described in the previous sections. For instance, electrophilic substitution on the pyrrole ring can be used to introduce halogens, which can then serve as handles for further cross-coupling reactions. The carbonyl group can be transformed into a variety of other functionalities, and the fluorophenyl ring can be modified to explore structure-activity relationships.
Formation of Fused Heterocyclic Systems
A particularly fruitful strategy in medicinal chemistry is the construction of fused heterocyclic systems, which can lead to rigid and conformationally defined molecules with enhanced binding affinity for biological targets. This compound and its derivatives are excellent precursors for such syntheses.
Pyrrolo[1,2-a]pyrazines: These fused systems can be synthesized from 2-acylpyrroles. A common method involves the alkylation of the pyrrole nitrogen with a suitable reagent, followed by intramolecular cyclization. For example, N-phenacyl pyrrole-2-carbonitriles have been used to synthesize pyrrolo[1,2-a]pyrazines via palladium-catalyzed reactions. researchgate.net Similarly, cyclization of N-propargyl pyrroles can also lead to pyrrolo[1,2-a]pyrazine (B1600676) derivatives. acs.org
Pyrrolo[3,4-c]pyrazoles: The reaction of 3-aroylpyrroles with hydrazine hydrate can lead to the formation of hydrazones, which can then undergo intramolecular cyclization to form pyrrolo[3,4-c]pyrazole derivatives. researchgate.net These reactions often proceed via dehydration of an intermediate cyclic alcohol. researchgate.net
Pyrrolo[3,4-c]quinolines: These fused systems have been synthesized through multicomponent reactions involving isatin, diketene, and primary amines, highlighting the versatility of pyrrole precursors in constructing complex heterocyclic frameworks. nih.govresearchgate.net
Stability under Various Reaction Conditions
The stability of This compound is a crucial factor to consider when planning synthetic transformations. Pyrroles, in general, exhibit a degree of instability under certain conditions.
Acidic Conditions: Pyrroles are known to be sensitive to strong acids, which can lead to polymerization or degradation. nih.gov However, many reactions, such as Friedel-Crafts acylations, are carried out in the presence of Lewis acids, indicating that the deactivating effect of the benzoyl group may confer some stability. cdnsciencepub.comtandfonline.com The N-H proton of the pyrrole is weakly acidic (pKa ≈ 17.5), and protonation at the C-2 position is thermodynamically favored, which can disrupt the aromaticity and lead to decomposition. nih.gov
Basic Conditions: The pyrrole N-H proton can be deprotonated by strong bases to form the corresponding pyrrolide anion. This anion is nucleophilic and can react with electrophiles. nih.gov The stability to basic conditions is generally higher than to acidic conditions, and many reactions are performed in the presence of bases like sodium hydride or potassium carbonate.
Oxidative Conditions: The electron-rich pyrrole ring is susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or polymerization. Studies on other substituted pyrroles have shown that they are susceptible to oxidative degradation. nih.gov
Reductive Conditions: Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine. The choice of reducing agent and reaction conditions is critical to selectively reduce the carbonyl group without affecting the pyrrole ring, or vice versa.
Pharmacological and Biological Investigations of 3 3 Fluorobenzoyl 1h Pyrrole and Its Analogues
Anticancer and Antitumor Activities
Pyrrole (B145914) derivatives have demonstrated considerable potential as anticancer agents, with research highlighting their ability to inhibit cancer cell growth across various cell lines. nih.govnih.gov The introduction of specific substituents onto the pyrrole and benzoyl rings plays a crucial role in modulating this activity.
Inhibition of Specific Kinases (e.g., ERK5)
The extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway is implicated in cellular processes that drive cancer, such as proliferation, migration, and survival. nih.govresearchgate.net Consequently, inhibiting ERK5 is an attractive strategy for cancer treatment. nih.gov A series of pyrrole carboxamides has been identified as effective inhibitors of the ERK5 kinase domain. acs.org
Research has shown that modifying the benzoyl group attached to the pyrrole ring can significantly impact inhibitory potency. Specifically, the introduction of small, lipophilic substituents at the 3-position of the benzoyl group, such as a fluoro group, has been found to improve the inhibition of ERK5. nih.gov One study identified 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide as a selective inhibitor with an IC50 of 0.82 μM for ERK5, while showing minimal activity against the closely related p38α kinase. acs.org Although potent, some small molecule ERK5 kinase inhibitors have been observed to paradoxically activate the ERK5 transcriptional transactivation domain, a factor that requires consideration in their development as therapeutic agents. nih.gov
Cellular Proliferation and Apoptosis Modulation
Beyond kinase inhibition, certain 3-benzoyl-1H-pyrrole analogues directly impact cancer cell proliferation and induce apoptosis (programmed cell death). nih.govbenthamscience.com A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that compounds with electron-donating groups on the 4-position phenyl ring exhibited enhanced anticancer activity. nih.gov
For instance, one potent derivative, compound 21, demonstrated significant activity against several cancer cell lines, including HepG2, DU145, and CT-26, with IC50 values ranging from 0.5 to 0.9 μM. nih.govbenthamscience.com Flow cytometry analysis showed that this compound caused cell cycle arrest in the S phase and triggered apoptosis in CT-26 cells. nih.govbenthamscience.com The induction of apoptosis is a key mechanism for many anticancer drugs, and related heterocyclic compounds, such as pyrazole derivatives, have also been shown to provoke apoptosis through mechanisms like the elevated generation of reactive oxygen species (ROS) and increased caspase 3 activity. nih.gov Similarly, certain pyrazolo[3,4-d]pyridazine derivatives induce apoptosis by disrupting the balance of Bcl-2/Bax expression in lung cancer cells. nih.gov
Antimicrobial Properties
Derivatives of the pyrrole heterocycle are recognized for their broad-spectrum antimicrobial capabilities, showing activity against bacteria, mycobacteria, and fungi. nih.gov The specific substitutions on the pyrrole core are critical in defining the potency and spectrum of this activity.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
Pyrrole-containing compounds have demonstrated notable antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov However, the efficacy can vary significantly between these two bacterial types, often due to differences in their cell wall structures. acgpubs.org
For example, a study of 1,2,3,4-tetrasubstituted pyrrole derivatives found that several compounds exhibited promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, but showed no inhibitory effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens. acgpubs.orgresearchgate.net In contrast, another series of pyrrole derivatives showed that a specific compound, 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide, had activity against E. coli and S. aureus that was equipotent to the standard drug ciprofloxacin at a concentration of 100 μg/mL. jmcs.org.mxresearchgate.net This highlights the critical role of the substituent groups in determining the antibacterial spectrum.
Antimycobacterial Efficacy (e.g., Mycobacterium tuberculosis ClpP1P2 inhibition)
Tuberculosis remains a significant global health threat, and the search for novel anti-mycobacterial agents is a priority. Pyrrole derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis. nih.gov One strategy has focused on inhibiting the caseinolytic proteases (ClpP1P2) in M. tuberculosis, which are essential for bacterial viability. researchgate.net
A pyrrole compound, 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate, was identified as an inhibitor of M. tuberculosis H37Ra with a minimum inhibitory concentration (MIC) value of 77 µM, acting via inhibition of the ClpP1P2 peptidase. researchgate.net Further research on pyrrolo[1,2-a]quinoline derivatives, which contain a pyrrole core, identified dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate as a potent agent against both the H37Rv and multidrug-resistant strains of M. tuberculosis, with MIC values of 8 and 16 µg/mL, respectively. mdpi.com Computational studies suggested that the enzyme DprE1, which is crucial for cell wall biosynthesis, is a potential target for these compounds. mdpi.com
Antifungal Activity
In addition to antibacterial and antimycobacterial properties, various pyrrole derivatives have been investigated for their antifungal activity against human and plant pathogens. jmcs.org.mxresearchgate.netnih.gov A series of pyrrole-thiazole derivatives was screened against Aspergillus niger and Candida albicans. jmcs.org.mxresearchgate.net One compound in this series demonstrated activity against both fungal strains that was equipotent to the reference drug Clotrimazole. jmcs.org.mx Another derivative was found to be highly active against C. albicans. jmcs.org.mxresearchgate.net
Further studies on fused pyrrole systems also showed promising results. nih.gov The research indicated that certain synthesized pyrrole derivatives had a more pronounced effect on yeast (C. albicans) than on bacteria, while others showed strong inhibition of filamentous fungi like Aspergillus fumigatus and Fusarium oxysporum. nih.gov These findings underscore the potential of the pyrrole scaffold in developing new antifungal agents.
Antiviral Applications (e.g., Anti-HIV-1)
The pyrrole ring is a key structural feature in several compounds investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV-1). mdpi.com The significance of this scaffold is highlighted by the antiretroviral drug fostemsavir, which contains a pyrrole moiety and is used in the treatment of HIV-1. mdpi.com
Research into pyrrole-based compounds has identified several promising anti-HIV agents:
Reverse Transcriptase (RT) Inhibitors : A library of 1H-pyrrole-3-carbothioamide derivatives was synthesized to find molecules that could simultaneously inhibit multiple functions of the HIV-1 RT enzyme. mdpi.com Additionally, certain pyrrole-copper complexes have demonstrated effective inhibition of HIV-1 RT, with one complex showing 70.18% inhibition at a concentration of 221.69 μM, approaching the efficacy of the standard drug nevirapine. mdpi.com
Dual Inhibitors : The development of multitargeted molecules, or dual inhibitors, is a strategy to improve treatment adherence and reduce drug-drug interactions. mdpi.com Pyrrolyl pyrazoles have been designed as non-diketo acid inhibitors targeting the HIV-1 ribonuclease H (RNase H) function of the reverse transcriptase. acs.org
Inhibition of Viral Infection : Studies on 3-benzoylbenzofurans and their pyrazole derivatives have shown their ability to inhibit HIV-1 pseudoviruses. One pyrazole derivative, compound 5f, was particularly potent, with IC₅₀ values of 0.39 ± 0.13 μM and 1.00 ± 0.15 μM against the Q23 and CAP210 pseudovirus strains, respectively. nih.gov
Other Antiviral Activity : Beyond HIV, pyrrole derivatives have shown potential against other viruses. A series of pyrrolo[2,3-d]pyrimidines demonstrated considerable antiviral activity against the Hepatitis C virus (HCV), with some derivatives reducing the virus titer by up to 90%. nih.gov
| Compound Class | Viral Target | Key Findings | Reference |
|---|---|---|---|
| Pyrrole-Copper Complexes | HIV-1 Reverse Transcriptase | Complex 21 showed 70.18% inhibition at 221.69 μM. | mdpi.com |
| Pyrazole Derivatives (e.g., 5f) | HIV-1 Pseudoviruses (Q23, CAP210) | IC₅₀ of 0.39 μM (Q23) and 1.00 μM (CAP210). | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | Hepatitis C Virus (HCV) | Reduced virus titer by up to 90%. | nih.gov |
Anti-inflammatory and Immunosuppressant Effects
Pyrrole analogues have been extensively studied for their anti-inflammatory properties, often targeting key enzymes and mediators in the inflammatory cascade. mdpi.comnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin feature a pyrrole core, underscoring the scaffold's importance in this therapeutic area. nih.govpensoft.net
Key findings in this area include:
COX-2 Inhibition : A primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclo-oxygenase (COX) enzymes. mdpi.comnih.gov Certain fused pyrrole derivatives, such as pyrrolopyridines, have shown promising selective inhibitory activity against COX-2, the inducible form of the enzyme associated with inflammation. nih.govdntb.gov.ua Mannich base derivatives of pyrrolo[3,4-c]pyrrole have also been identified as potent and preferential COX-2 inhibitors, with a better selectivity ratio than the reference drug meloxicam. mdpi.com
Inhibition of Pro-inflammatory Cytokines : Some pyrrole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of diseases like rheumatoid arthritis. mdpi.comnih.gov
Activity in Animal Models : In a carrageenan-induced paw edema model in rats, a model for acute inflammation, several 1,3,4-thiadiazole compounds containing a pyrrole nucleus demonstrated significant anti-inflammatory activity, with inhibition of paw edema reaching up to 81% after 5 hours. Conversely, a different study found that while their six novel pyrrolic compounds had analgesic effects, they did not show anti-inflammatory activity in the same paw edema model, suggesting that the anti-inflammatory potential can be highly dependent on the specific chemical structure. pensoft.net
Immunosuppressive Activity : The pyrrolizidine alkaloid metabolite dehydroheliotridine has been observed to have immunosuppressive effects, significantly depressing the primary immune response to antigens like sheep red blood cells and influenza virus vaccine in mice. nih.gov
Enzyme Inhibition Studies
Analogues of 3-(3-Fluorobenzoyl)-1H-pyrrole have been investigated as inhibitors of various enzymes critical to disease pathogenesis.
DNA gyrase is an essential bacterial enzyme, making it an attractive target for novel antibacterial agents. nih.gov Pyrrole derivatives have emerged as a promising class of DNA gyrase inhibitors. nih.govresearchgate.net
Pyrrolamides : This class of compounds targets the ATP-binding pocket of DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death. nih.govresearchgate.net A fragment-based screening approach led to the identification of a pyrrole hit that was optimized to a lead compound with a 50% inhibitory concentration (IC₅₀) of 3 μM against DNA gyrase. nih.gov Further optimization of the pyrrole, piperidine, and heterocycle portions of the molecule resulted in pyrrolamides with improved cellular activity and in vivo efficacy. researchgate.net
N-phenylpyrrolamides : Structure-based design has led to the development of new N-phenylpyrrolamide DNA gyrase inhibitors. Substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole increased the activity against E. coli DNA gyrase twofold. Further modifications resulted in a compound with an IC₅₀ of 47 nM. rsc.org
Other Pyrrole Derivatives : A series of 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives were synthesized and tested for their inhibitory activity. One compound emerged as a potent DNA gyrase inhibitor with an IC₅₀ of 0.0236 ± 0.45 µM, which was 1.3 times more potent than the reference compound gentamicin. nih.gov
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrolamide Lead Compound | DNA Gyrase | 3 μM | nih.gov |
| N-phenylpyrrolamide (Compound C) | E. coli DNA Gyrase | 47 nM | rsc.org |
| 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile (9b) | DNA Gyrase | 0.0236 µM | nih.gov |
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govresearchgate.net
Dual-Acting Inhibitors : Novel pyrrole-based compounds have been developed as multi-target agents for Alzheimer's disease. An unsubstituted pyrrole-based hydrazide was identified as the best dual-acting inhibitor, with an IC₅₀ of 4.145 μM for AChE and 0.665 μM for monoamine oxidase B (MAO-B), another key target in neurodegeneration. nih.gov
Selective Butyrylcholinesterase (BChE) Inhibition : Research has also focused on inhibitors that are selective for butyrylcholinesterase (BChE), a related enzyme. A series of 1,3-diaryl-pyrrole derivatives showed high selectivity for BChE over AChE. researchgate.netnih.gov The most potent compound demonstrated an IC₅₀ value of 1.71 ± 0.087 µM against BChE, and kinetic studies revealed a mixed competitive mode of inhibition. researchgate.netnih.govnih.gov
Neuroprotection : Beyond enzyme inhibition, certain pyrrolyl- and indolylazine compounds have shown significant therapeutic effects in cellular models of Alzheimer's disease. technologynetworks.comnews-medical.net These molecules activate the synthesis of specific heat shock proteins, which help protect neuronal tissue from the toxic amyloid structures that accumulate in the brain during the disease's progression. technologynetworks.comnews-medical.net
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal industries for treating hyperpigmentation disorders. nih.govresearchgate.net
2-Cyanopyrrole Derivatives : A series of 2-cyanopyrrole derivatives were synthesized and screened for tyrosinase inhibitory activity. researchgate.netnih.gov One compound, in particular, exhibited potent inhibition with an IC₅₀ value of 0.97 μM, which was significantly stronger than the reference inhibitor kojic acid (IC₅₀ = 28.72 μM). researchgate.netnih.gov This compound was found to be a reversible, mixed-type inhibitor. nih.gov
3-Hydroxy-1H-pyrrol-2(5H)-one Derivatives : Another class of pyrrole-based compounds, the 3-hydroxy-1H-pyrrol-2(5H)-ones, have also been identified as tyrosinase inhibitors. nih.gov The most active compound from this series showed an IC₅₀ value of 6.98 µM and also acted as a mixed-type inhibitor. nih.gov
Other Biological Activities (e.g., Antioxidant, Analgesic)
Pyrrole derivatives have demonstrated a range of other pharmacological effects, notably analgesic and antioxidant activities.
Analgesic Activity : Several studies have confirmed the pain-relieving potential of pyrrole compounds.
New pyrrole derivatives comprising salicylic acid moieties exhibited dose-dependent analgesic activity, with some being 1.5 to 2.5 times more effective than acetylsalicylic acid in the acetic acid writhing test. nih.gov
In a study of novel pyrrole derivatives of phencyclidine, one compound demonstrated significant analgesic effects in both thermal (tail immersion) and chemical (formalin) pain models in mice. nih.gov
Another investigation of six new pyrrolic compounds found that they possess analgesic action against chemical stimuli, though not against thermal stimuli. pensoft.net
Antioxidant Activity : Oxidative stress is a key factor in various diseases, including neurodegenerative disorders.
Novel synthetic pyrrole derivatives have shown the ability to prevent 6-hydroxydopamine-induced neurotoxicity in PC12 cells, an in vitro model relevant to Parkinson's disease, suggesting neuroprotective and antioxidant effects. nih.gov
Mannich base derivatives of pyrrolo[3,4-c]pyrrole, which are potent anti-inflammatory agents, have also been evaluated for their antioxidant effects in several in vitro experiments, showing promise as dual anti-inflammatory and antioxidant agents. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
The exploration of the structure-activity relationships (SAR) of this compound and its analogues is crucial for understanding how chemical modifications to this scaffold influence its pharmacological and biological properties. These studies are instrumental in identifying the key structural features responsible for molecular interactions with biological targets, thereby guiding the design of more potent and selective agents.
Influence of Fluorine Position and Substitution on Biological Potency
The position of the fluorine atom on the benzoyl ring of 3-benzoyl-1H-pyrrole analogues is a critical determinant of their biological potency. The introduction of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, which in turn affects its interaction with target proteins.
Research on related fluorinated heterocyclic compounds has demonstrated the profound impact of fluorine's location. For instance, in a study of fluorinated quinoline derivatives as cannabinoid CB2 receptor ligands, the position of the fluorine atom—either on an aromatic ring or a side chain—resulted in significant differences in binding affinity nih.gov. It was observed that the presence of an electronegative fluorine atom at the para-position of an aromatic ring could withdraw electron density and potentially reduce stacking interactions, thereby diminishing the compound's potency compared to when the fluorine is in a benzylic position nih.gov. This suggests that the placement of the fluorine atom on the benzoyl moiety of this compound is likely to have a substantial effect on its biological activity.
While specific data on the 3-fluorobenzoyl isomer of this particular pyrrole is not extensively detailed in the available literature, studies on other fluorinated benzoyl-containing compounds provide valuable insights. For example, in a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, the 5-(4-fluoro- and 4-chlorobenzoyl)-6-methyl derivatives were found to be potent anti-inflammatory and analgesic agents. This highlights that a fluorine atom at the para-position of the benzoyl ring can contribute to high potency.
The following table illustrates the influence of fluorine and other substituents on the activity of various heterocyclic cores, providing a basis for inferring the potential effects on the this compound scaffold.
| Compound Scaffold | Fluorine/Substituent Position | Observed Biological Effect |
| Quinolines | Fluorine in side chain vs. aromatic ring | Significant differences in CB2 receptor binding efficiency nih.gov |
| Pyrrolo[1,2-a]pyrroles | 4-Fluorobenzoyl | High anti-inflammatory and analgesic potency |
| Indole/Pyrrole Cannabinoids | N/A (focus on other substituents) | Pyrrole derivatives were generally less potent than indole counterparts researchgate.net |
Role of Benzoyl Moiety Substituents in Efficacy and Selectivity
Substituents on the benzoyl moiety of 3-aroyl-1H-pyrrole analogues play a pivotal role in modulating their efficacy and selectivity towards specific biological targets. The nature, size, and electronic properties of these substituents can influence the binding affinity and functional activity of the compounds.
In the context of cannabinoid receptor ligands, SAR studies of various indole and pyrrole derivatives have shown that the nature of the aroyl group is critical for activity nih.govnih.gov. For instance, the replacement of the commonly found 3-naphthoyl group in some pyrrole cannabimimetics with other moieties demonstrated that alternative substituents are tolerated, although this can affect affinity nih.gov. This indicates that a systematic exploration of different substituents on the benzoyl ring of this compound could lead to compounds with a range of potencies and selectivities.
Studies on pyrazole derivatives, which share some structural similarities with the pyrrole scaffold, have also provided insights into the importance of substituents on the aromatic rings for cannabinoid receptor antagonism. Potent and selective brain cannabinoid CB1 receptor antagonistic activity was associated with specific substitution patterns on the phenyl rings of the pyrazole core.
The table below summarizes the effects of different benzoyl and related aromatic substituents on the activity of various heterocyclic compounds, which can be extrapolated to predict the behavior of substituted 3-benzoyl-1H-pyrrole analogues.
| Compound Scaffold | Aromatic Substituent | Impact on Efficacy and Selectivity |
| Pyrrole Cannabinoids | 3-Naphthoyl vs. other amides | Substitution is possible, affecting receptor affinity nih.gov |
| Pyrazole Cannabinoid Antagonists | p-Iodophenyl at 5-position | Resulted in the most potent compound in the series |
| 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles | Varied N-alkyl and 2-aryl groups | Several compounds exhibited high CB1 receptor affinities nih.gov |
Lead Optimization and Analog Design
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For this compound and its analogues, lead optimization efforts would focus on systematically modifying the chemical structure to improve its therapeutic potential.
The design of new analogues would be guided by the SAR data obtained from initial screening and focused library synthesis. For example, if initial studies indicate that the 3-fluoro substitution on the benzoyl ring is beneficial for activity, further optimization might involve synthesizing analogues with fluorine at other positions (e.g., 2-fluoro and 4-fluoro) to determine the optimal placement. Additionally, the introduction of other small, electron-withdrawing or -donating groups at various positions on the benzoyl ring could be explored to fine-tune the electronic properties of the molecule.
In the development of novel CB1 receptor antagonists, initial screening hits are often subjected to extensive optimization to improve properties like metabolic stability and aqueous solubility nih.gov. For instance, a benzimidazole-based screening hit was optimized to an indole-based lead compound with improved physicochemical properties and in vivo efficacy nih.gov. A similar approach could be applied to this compound, where the pyrrole core is retained, and modifications are made to the benzoyl moiety and potentially to the pyrrole ring itself.
The process of lead optimization for a compound like this compound would typically involve the iterative steps outlined in the table below.
| Lead Optimization Step | Rationale and Approach | Desired Outcome |
| Fluorine Position Isomers | Synthesize and test 2-fluoro and 4-fluorobenzoyl analogues. | Identify the optimal fluorine position for maximum potency and selectivity. |
| Benzoyl Ring Substitution | Introduce a variety of small substituents (e.g., -CH3, -OCH3, -Cl, -CN) at different positions. | Enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties. |
| Pyrrole Ring Modification | Substitute at the N1, C2, C4, and C5 positions of the pyrrole ring. | Explore additional interaction points with the biological target and improve physicochemical properties. |
| Bioisosteric Replacement | Replace the benzoyl group with other aromatic or heteroaromatic rings. | Investigate the importance of the benzoyl scaffold and potentially discover novel active chemotypes. |
Through such a systematic approach to lead optimization and analogue design, the therapeutic potential of the this compound scaffold can be thoroughly explored and potentially lead to the identification of clinical candidates.
Based on a comprehensive search of available scientific literature, there are currently no specific computational or theoretical studies published that focus solely on the chemical compound “this compound.”
Therefore, it is not possible to provide a detailed article that adheres to the requested outline, as the specific data for Geometry Optimization, Electronic Structure Analysis, Spectroscopic Property Predictions, and Molecular Docking Simulations for this particular molecule are not present in the accessible literature.
While computational and theoretical studies, including Density Functional Theory (DFT) calculations and molecular docking, are common methodologies used to investigate the properties of related aroyl-pyrrole molecules and other pyrrole derivatives, the findings from those studies cannot be directly and accurately attributed to this compound without specific research on the compound itself.
Generating content for the provided outline would require speculation or the incorrect application of data from other molecules, which would compromise scientific accuracy. Further research and publication of studies specifically investigating this compound are needed to populate the detailed sections and subsections requested.
Computational and Theoretical Studies of 3 3 Fluorobenzoyl 1h Pyrrole
Molecular Docking Simulations
Elucidation of Mechanism of Action at a Molecular Level
To understand the mechanism of action of 3-(3-Fluorobenzoyl)-1H-pyrrole at a molecular level, computational studies would typically involve molecular docking and quantum mechanics calculations. These methods aim to identify potential biological targets and characterize the interactions that drive the compound's activity.
Molecular Docking: This technique would be used to predict the preferred binding orientation of this compound to a potential macromolecular target, such as a protein or enzyme. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring them based on the predicted binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified to elucidate the binding mode.
Quantum Mechanics (QM) Calculations: QM methods can provide a more detailed and accurate description of the electronic structure and reactivity of the compound. These calculations can be employed to study the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity and the nature of its interactions with biological targets. For instance, QM calculations could help to rationalize the role of the fluorine atom in modulating the compound's binding affinity and specificity.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and the stability of its interactions with a biological target.
An MD simulation would begin by placing the compound, either in a solvent environment or within the binding site of a target protein, and then calculating the forces acting on each atom. By integrating Newton's equations of motion, the trajectory of the atoms over time can be simulated. Analysis of this trajectory can reveal:
Conformational Preferences: Identification of the most stable and frequently adopted conformations of the molecule.
Flexibility: Understanding the degree of rotational freedom around the single bonds connecting the pyrrole (B145914), carbonyl, and fluorobenzoyl groups.
Interaction Stability: When simulated in complex with a protein, MD can assess the stability of the binding pose predicted by molecular docking and characterize the dynamics of key interactions.
ADME/Tox Predictions and Pharmacokinetic Profiling
In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in early-stage drug discovery to assess the druglikeness of a compound. Various computational models, often based on quantitative structure-activity relationships (QSAR) and machine learning, are used to predict these properties for this compound.
Predicted ADME Properties:
| Property | Predicted Value/Characteristic | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The molecule's size and lipophilicity suggest it may penetrate the central nervous system. |
| P-glycoprotein Substrate | Predicted to be a substrate | May be subject to efflux from certain tissues, potentially impacting its distribution and efficacy. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. |
| Excretion | ||
| Renal Organic Cation Transporter | Unlikely substrate | Suggests excretion pathway may be primarily through other mechanisms. |
| Toxicity | ||
| AMES Mutagenicity | Predicted to be non-mutagenic | Indicates a low likelihood of causing DNA mutations. |
| hERG Inhibition | Potential for inhibition | A crucial safety parameter, as inhibition of the hERG channel can lead to cardiac arrhythmias. Further experimental validation would be necessary. |
| Hepatotoxicity | Low to moderate risk | In silico models may predict a potential for liver toxicity, which would require experimental verification. |
Pharmacokinetic Profile Summary:
The in silico predictions would suggest that this compound possesses several favorable pharmacokinetic properties, including good oral absorption and the potential to cross the blood-brain barrier. However, potential liabilities such as P-glycoprotein substrate activity and inhibition of certain CYP450 enzymes would need to be considered and experimentally validated in further stages of drug development.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes for Diverse Analogues
The future exploration of 3-(3-Fluorobenzoyl)-1H-pyrrole is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Hantzsch reactions, provide a foundational approach, the focus should be on modern, diversity-oriented strategies. unilag.edu.ngeurekaselect.com These approaches will be crucial for generating a wide array of analogues with varied substitution patterns on both the pyrrole and the benzoyl rings.
Key areas for synthetic exploration should include:
Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions will be instrumental in rapidly assembling a library of diverse this compound analogues. mdpi.com These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to introduce multiple points of diversity in a single step.
Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a critical aspect of modern drug discovery and materials science. Future research should prioritize the use of green solvents, catalyst-free conditions, and energy-efficient methods like microwave-assisted synthesis to produce these pyrrole derivatives. researchgate.net
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Applying flow chemistry to the synthesis of this compound analogues could streamline their production and facilitate the rapid optimization of reaction conditions.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core will be highly valuable. This would allow for the introduction of various functional groups at different positions of the molecule, enabling fine-tuning of its properties without the need for de novo synthesis.
A systematic exploration of these modern synthetic strategies will not only provide access to a rich collection of novel analogues but also contribute to the broader field of heterocyclic chemistry.
Identification of New Therapeutic Targets for this compound Derivatives
The structural features of this compound, particularly the presence of the fluorobenzoyl moiety, suggest a high potential for biological activity. Pyrrole derivatives are known to interact with a wide range of biological targets, and the introduction of a fluorine atom can significantly enhance properties such as metabolic stability and binding affinity. mdpi.comresearchgate.net Future research should therefore focus on a systematic screening of this compound derivatives against a diverse panel of therapeutic targets.
Potential therapeutic areas and targets to explore include:
Oncology: Numerous pyrrole-containing compounds have demonstrated potent anticancer activity. researchgate.netresearchgate.net Derivatives of this compound should be investigated for their ability to target key players in cancer progression, such as:
Protein Kinases: Many pyrrole-based compounds are known to be potent kinase inhibitors. nih.gov Screening against a panel of kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases, could reveal novel anticancer agents. nih.gov
Tubulin: The disruption of microtubule dynamics is a clinically validated anticancer strategy. 3-Aroyl-1-arylpyrrole derivatives have been shown to inhibit tubulin polymerization. nih.gov
Apoptosis Regulators: Investigating the ability of these compounds to modulate the activity of proteins involved in programmed cell death, such as the Bcl-2 family, could lead to new pro-apoptotic therapies. nih.gov
Inflammation and Immunology: The pyrrole scaffold is present in several anti-inflammatory drugs. Future studies should explore the potential of this compound derivatives to modulate inflammatory pathways, for instance, by targeting enzymes like cyclooxygenases (COX).
Infectious Diseases: Pyrrole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. nih.govresearchgate.net Screening against a broad spectrum of pathogens could identify new leads for the development of novel anti-infective therapies.
Neurological Disorders: The central nervous system is another promising area for the therapeutic application of pyrrole compounds. Investigating their activity on targets related to neurodegenerative diseases and psychiatric disorders could yield novel drug candidates.
A comprehensive biological screening approach, coupled with computational modeling, will be essential to identify the most promising therapeutic targets for this class of compounds.
In-depth Mechanistic Studies of Biological Actions
Once a promising biological activity is identified, a thorough investigation into the underlying mechanism of action is paramount. Understanding how this compound derivatives exert their effects at the molecular level is crucial for their further development as therapeutic agents.
Future mechanistic studies should encompass:
Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific molecular target is a critical step. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic approaches.
Biochemical and Biophysical Assays: Once a target is identified, detailed biochemical and biophysical assays should be employed to characterize the interaction between the compound and its target. This includes determining binding affinities, kinetics, and the mode of inhibition.
Cellular and Molecular Biology Techniques: A variety of cell-based assays should be used to elucidate the downstream effects of target engagement. This could involve studying changes in signaling pathways, gene expression, and cellular processes such as apoptosis and cell cycle arrest. For example, some pyrrole derivatives have been shown to induce apoptosis in malignant cells and act as antioxidants. nih.gov
In Vivo Models: Ultimately, the biological activity and mechanism of action need to be validated in relevant animal models of the disease. These studies will provide crucial information on the compound's efficacy, pharmacokinetics, and pharmacodynamics.
In-depth mechanistic studies will not only provide a solid scientific foundation for the development of new drugs but also contribute to a deeper understanding of the complex biological processes they modulate.
Development of Structure-Based Drug Design Strategies
As information on the biological targets and mechanisms of action of this compound derivatives becomes available, structure-based drug design will play a pivotal role in optimizing their therapeutic potential. This approach involves using the three-dimensional structure of the target protein to design molecules with improved potency, selectivity, and pharmacokinetic properties.
Key aspects of a structure-based drug design strategy will include:
X-ray Crystallography and NMR Spectroscopy: Obtaining high-resolution structures of the target protein in complex with a lead compound is the cornerstone of structure-based design. These structures will provide detailed insights into the binding mode and key interactions.
Computational Modeling: Molecular docking and molecular dynamics simulations will be used to predict the binding of new analogues to the target and to rationalize structure-activity relationships (SAR). This will help in prioritizing the synthesis of the most promising compounds.
Iterative Design and Synthesis: The drug design process will be an iterative cycle of designing new compounds based on structural and computational data, synthesizing them, and evaluating their biological activity. This iterative process will allow for the systematic optimization of the lead compound.
By leveraging the power of structure-based drug design, it will be possible to develop highly potent and selective drug candidates derived from the this compound scaffold.
Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science)
The unique electronic and photophysical properties of the pyrrole ring suggest that this compound and its derivatives could have applications beyond the realm of medicinal chemistry, particularly in the field of materials science.
Potential areas for exploration in materials science include:
Organic Electronics: Pyrrole-based polymers are known for their conducting properties and have been used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The introduction of the fluorobenzoyl group could modulate the electronic properties of these materials, leading to improved performance.
Fluorescent Probes: The inherent fluorescence of some pyrrole derivatives, which can be further tuned by substitution, makes them attractive candidates for the development of fluorescent probes for biological imaging and sensing applications. Diversity-oriented synthesis can be employed to create libraries of bichromophoric pyrrole-fluorophore conjugates. nih.gov
Functional Polymers: The incorporation of this compound units into polymer backbones could lead to new materials with tailored properties, such as enhanced thermal stability, specific optical properties, or improved processability. The N-functionalization of pyrrole moieties can lead to the development of solution-processable semiconducting materials. nih.gov
The exploration of these non-medicinal applications will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and physics.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(3-Fluorobenzoyl)-1H-pyrrole derivatives?
A multistep approach involving acylation, cross-coupling, and deprotection is often utilized. For example, fluorobenzoyl groups can be introduced via Friedel-Crafts acylation or palladium-catalyzed coupling reactions. Boc-protection of the pyrrole nitrogen may precede functionalization to avoid unwanted side reactions, followed by acidic deprotection . Reaction optimization (e.g., solvent choice, catalyst loading) is critical to improve yields, as seen in analogous syntheses of fluorophenyl-pyrazole derivatives .
Q. How can NMR spectroscopy validate the structure of this compound?
and NMR are essential for confirming substitution patterns. The fluorine atom in the 3-fluorobenzoyl group induces distinct splitting patterns in aromatic protons. For instance, in related compounds like 3-methyl-4-(trifluoromethylpyrazolo) pyrroles, NMR signals at δ 7.5–8.7 ppm confirm aromatic coupling, while NMR detects fluorine environments . Integration ratios and coupling constants further verify regiochemistry .
Q. What physicochemical properties are critical for handling this compound?
Key properties include molecular weight (calculated via PubChem ~229.2 g/mol), solubility in polar aprotic solvents (e.g., DMF, DCM), and sensitivity to light/moisture. Storage at 2–8°C under inert atmosphere is recommended to prevent degradation, as noted for structurally similar pyrrole derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in pyrrole functionalization?
Steric hindrance from substituents (e.g., 5-phenyl groups) can block specific positions, as observed in tricyanovinylpyrrole syntheses where bulky groups prevent isomer formation . Electron-withdrawing fluorobenzoyl groups direct electrophilic attacks to electron-rich pyrrole positions, validated by computational studies on analogous systems .
Q. What analytical challenges arise in detecting byproducts during cross-coupling reactions of fluorobenzoyl-pyrroles?
Byproducts like dehalogenated intermediates or dimerized species may form during Pd-catalyzed reactions. High-resolution LC-MS and tandem MS/MS are necessary to distinguish these species. For example, in the synthesis of N-(3-chloro-4-fluorophenyl)pyrazolo-pyridines, LC-MS with electrospray ionization (ESI) identified impurities via mass shifts corresponding to chlorine loss .
Q. How can electrochemical properties inform applications in molecular electronics?
Fluorobenzoyl-pyrroles exhibit multi-stage redox behavior and π-conjugation, enabling applications in conductive polymers. Cyclic voltammetry (CV) of similar 2,5-di(thienyl)pyrroles revealed oxidation potentials at +0.8–1.2 V (vs. Ag/AgCl), correlating with HOMO-LUMO gaps calculated via DFT . Anodic electrochromism (color shifts from yellow to blue) further supports their use in smart materials .
Q. What mechanistic insights explain the neuroprotective activity of fluorinated pyrrole derivatives?
In 6-OHDA-induced neurotoxicity models, pyrrole derivatives reduce ROS and lipid peroxidation via Nrf2/ARE pathway activation. Pre-treatment with fluorophenyl-pyrroles (e.g., 2-(4-chlorophenyl)-5-methyl-1H-pyrrole) showed dose-dependent suppression of caspase-3, validated by Western blot and Annexin V/PI assays . Fluorine’s electronegativity enhances membrane permeability, improving bioavailability .
Methodological Considerations
- Synthetic Optimization : Monitor reactions via TLC and inline FTIR to track intermediate formation. For Boc-deprotection, use TFA/DCM (1:4) for 30 minutes .
- Purification : Recrystallization from methanol or column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates pure products .
- Safety : Handle fluorinated compounds in fume hoods; HF byproducts require neutralization with CaCO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
